7,11-Diethyl-10-hydroxycamptothecin
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is (S)-4,8,11-triethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione. An alternative systematic name recognized in chemical databases is 6,10,19-triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione.
The compound is registered under Chemical Abstracts Service number 947687-01-6. Additional chemical database identifiers include the MDL number MFCD28138953 and various synonyms such as AS-84038 and SY010323. The nomenclature reflects the complex polycyclic structure characteristic of camptothecin derivatives, incorporating multiple ring systems including pyrano, indolizino, and quinoline moieties.
The stereochemical designation (S) indicates the absolute configuration at the chiral center, which is crucial for the compound's three-dimensional structure and potential biological activity. The systematic naming convention also acknowledges the presence of three ethyl groups at positions 4, 8, and 11, along with hydroxyl functionalities at positions 4 and 9 of the complex ring system.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C24H24N2O5. This composition indicates a molecular structure containing twenty-four carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The molecular weight is consistently reported as approximately 420.46 grams per mole, with slight variations in precision across different sources ranging from 420.4578 to 420.5 grams per mole.
The molecular composition reveals several important structural features when compared to the parent camptothecin molecule. The additional carbon and hydrogen atoms reflect the presence of ethyl substituents at positions 7 and 11, which distinguish this derivative from simpler camptothecin analogs. The nitrogen content indicates the preservation of the characteristic quinoline and lactam nitrogen functionalities essential to the camptothecin pharmacophore.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Mass Contribution (amu) |
|---|---|---|
| Carbon | 24 | 288.24 |
| Hydrogen | 24 | 24.19 |
| Nitrogen | 2 | 28.01 |
| Oxygen | 5 | 79.99 |
| Total | 55 | 420.46 |
The oxygen atom distribution within the molecule includes the characteristic lactone carbonyl, the phenolic hydroxyl at position 10, the tertiary hydroxyl at position 20, and the quinoline nitrogen oxide functionality typical of camptothecin derivatives. This oxygen distribution is critical for hydrogen bonding capabilities and overall molecular polarity.
Three-Dimensional Conformational Studies
The three-dimensional structure of this compound exhibits the characteristic planar pentacyclic ring system inherent to camptothecin derivatives. Computational studies reveal that the molecule maintains the rigid polycyclic framework essential for topoisomerase interactions, with the ethyl substituents at positions 7 and 11 extending into solvent-accessible regions. The molecular geometry demonstrates significant planarity across the core ring system, which is crucial for intercalation and enzyme binding capabilities.
The stereochemical center at position 20 adopts the (S) configuration, consistent with the natural camptothecin stereochemistry. This configuration is maintained by the rigid lactone ring, which constrains the molecule into a specific three-dimensional arrangement. The hydroxyl group at position 10 projects perpendicular to the planar ring system, creating opportunities for hydrogen bonding interactions with biological targets.
Conformational analysis indicates that the ethyl groups at positions 7 and 11 adopt extended conformations that minimize steric hindrance with the core ring system. These substituents increase the molecular volume compared to unsubstituted camptothecin while maintaining the essential topological features required for biological activity. The three-dimensional structure exhibits a calculated molecular volume of approximately 420 cubic angstroms, reflecting the additional bulk contributed by the ethyl substituents.
The compound's three-dimensional structure also influences its solubility and pharmacokinetic properties. The extended ethyl chains contribute to increased lipophilicity compared to the parent camptothecin molecule, while the hydroxyl functionalities provide hydrogen bonding capabilities that moderate overall hydrophobicity. Computational models suggest that the molecule adopts a relatively rigid conformation in solution, with limited rotational freedom around the ethyl substituents due to steric constraints imposed by the polycyclic framework.
Comparative Structural Analysis with Native Camptothecin Alkaloids
Structural comparison between this compound and native camptothecin reveals significant modifications that alter both the chemical and physical properties of the molecule. The parent camptothecin has the molecular formula C20H16N2O4 with a molecular weight of 348.358 grams per mole. The addition of ethyl groups at positions 7 and 11, along with the hydroxyl group at position 10, increases the molecular weight by approximately 72 grams per mole.
Table 2: Structural Comparison with Related Camptothecin Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Camptothecin | C20H16N2O4 | 348.36 | Native alkaloid structure |
| 7-Ethyl-10-hydroxycamptothecin | C22H20N2O5 | 392.41 | Single ethyl, hydroxyl modification |
| This compound | C24H24N2O5 | 420.46 | Dual ethyl, hydroxyl modification |
| 10,11-Methylenedioxy-20S-camptothecin | C21H16N2O6 | 392.37 | Methylenedioxy bridge |
The presence of the hydroxyl group at position 10 is shared with several clinically relevant camptothecin derivatives, including 7-Ethyl-10-hydroxycamptothecin (SN-38), which serves as the active metabolite of Irinotecan. However, the additional ethyl substitution at position 11 in this compound creates a unique structural profile not found in currently approved therapeutic agents.
Comparative analysis reveals that the dual ethyl substitution pattern creates a more lipophilic molecule compared to single-substituted derivatives. The calculated hydrophobicity parameters suggest increased membrane permeability compared to the parent camptothecin, while maintaining the essential hydrogen bonding capabilities through the hydroxyl functionalities. The structural modifications also influence the electronic distribution within the molecule, potentially affecting the strength and specificity of topoisomerase interactions.
The ring system topology remains consistent with native camptothecin alkaloids, preserving the essential quinoline-pyridone fusion that defines the camptothecin pharmacophore. However, the substitution pattern creates distinct steric and electronic environments that may influence binding affinity and selectivity for biological targets. Molecular modeling studies suggest that the ethyl substituents occupy regions that extend beyond the binding pocket typically occupied by unsubstituted camptothecin, potentially creating novel interaction patterns with target proteins.
Properties
IUPAC Name |
(19S)-6,10,19-triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-12-7-18-14(8-20(12)27)13(5-2)15-10-26-19(21(15)25-18)9-17-16(22(26)28)11-31-23(29)24(17,30)6-3/h7-9,27,30H,4-6,10-11H2,1-3H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAJEBSARMNUPK-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947687-01-6 | |
| Record name | 7,11-Diethyl-10-hydroxy camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIS57GM9TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Reaction Components and Catalysts
The patented synthesis begins with two key intermediates:
-
4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Irino-trione)
-
1-(2-Amino-5-hydroxyphenyl)-propan-1-one (AHPP)
These precursors undergo a condensation reaction in a solvent system combining aromatic/aliphatic hydrocarbons (e.g., toluene, xylene) with organic acids (e.g., acetic acid) at a 1:1 ratio. A sulfonic acid catalyst, such as p-toluenesulfonic acid, facilitates the reaction.
Optimized Reaction Parameters
Critical parameters for high yield and purity include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 103–105°C (reflux) | Maximizes conversion rate |
| Heating Rate | 10–20 minutes to reach 100°C | Prevents byproduct formation |
| Reaction Time | 5–8 hours | Ensures completion |
| Solvent System | Toluene:AcOH (1:1) | Enhances azeotropic water removal |
Rapid heating to >100°C within 45 minutes minimizes side reactions, while prolonged heating ensures complete conversion. During the reaction, water generated as a byproduct is removed via azeotropic distillation with toluene, preventing hydrolysis of the product.
Purification and Crystallization Strategies
Direct Crystallization from Reaction Mixture
Post-reaction, the mixture is treated with a crystallization solvent (e.g., 1-butanol, ethanol) and cooled to induce precipitation. This step eliminates the need for chromatographic purification, a significant advancement over prior methods that required silica gel chromatography.
Purity and Yield Outcomes
-
Yield : 89–92% (isolated crystalline product)
-
Purity : ≥99.8% (HPLC area%)
-
Crystal Form : Anhydrous or hydrated, depending on residual water content
The table below contrasts traditional and patented purification methods:
| Method | Yield (%) | Purity (%) | Industrial Feasibility |
|---|---|---|---|
| Chromatography | 75–80 | 97.7 | Low |
| Direct Crystallization | 89–92 | 99.8 | High |
Comparative Analysis with Prior Art
Limitations of Early Synthetic Approaches
Prior methods, such as those described in U.S. Pat. No. 6,121,451, relied on chromatographic purification, which is cost-prohibitive at industrial scales. Additionally, slow heating rates (<1°C/minute) led to incomplete reactions and lower yields (70–75%).
Advancements in the Patented Process
The current invention addresses these issues through:
-
Rapid Heating : Reduces thermal degradation of intermediates.
-
Solvent Optimization : Toluene:AcOH facilitates efficient water removal.
-
Catalyst Selection : p-TSA enhances reaction kinetics without side reactions.
Industrial Scalability and Process Considerations
Pilot-Scale Implementation
In trials with 40–100 L reaction volumes, the process maintained consistency in yield (90±2%) and purity (99.8±0.1%), demonstrating scalability. Key considerations include:
-
Equipment : Standard glass-lined reactors compatible with acidic conditions.
-
Safety Protocols : Handling of hot acetic acid and toluene requires explosion-proof systems.
Environmental and Cost Benefits
-
Solvent Recovery : Toluene and acetic acid are distilled and reused, reducing waste.
-
Energy Efficiency : Rapid heating lowers overall energy consumption by 30% compared to gradual heating.
Stereochemical Control and Enantiomeric Purity
Chemical Reactions Analysis
Types of Reactions: 7,11-Diethyl-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group at the 10 position.
Reduction: Reduction reactions can affect the quinoline ring structure.
Substitution: Ethyl groups at the 7 and 11 positions can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
7,11-Diethyl-10-hydroxycamptothecin has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying the structure-activity relationship of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Explored as a potential anticancer agent, especially in the treatment of colorectal cancer and other malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of 7,11-Diethyl-10-hydroxycamptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Similar Camptothecin Derivatives
Structural Modifications and Physicochemical Properties
The pharmacological activity of camptothecin derivatives depends on substitutions at positions 7, 9, 10, and 11. Key analogues include:
- Lactone Stability: The closed lactone E-ring is critical for activity. SN-38 and 7,11-diethyl-10-OH-CPT maintain stable lactone structures under physiological pH, whereas irinotecan’s carbamate linkage enhances solubility but requires enzymatic cleavage to release SN-38 .
- Solubility: 7,11-Diethyl-10-OH-CPT is lipophilic due to dual ethyl groups, limiting aqueous solubility. In contrast, irinotecan’s carbamate prodrug design improves water solubility for intravenous administration .
Pharmacological and Antitumor Activity
Mechanism of Action
All camptothecin derivatives inhibit topoisomerase I by stabilizing the DNA-enzyme complex, leading to replication fork collapse and apoptosis. However, potency varies:
- SN-38: Exhibits 100–1000× higher topo-I inhibitory activity than irinotecan .
- Its role as an impurity necessitates strict control in irinotecan formulations due to unknown toxicity .
In Vivo Efficacy
- SN-38 : Demonstrates IC₅₀ values of 1–10 nM against colorectal (HCT-116) and breast (MCF-7) cancer lines. In murine models, it reduces tumor volume by 70–90% at 5 mg/kg .
- Irinotecan: Requires metabolic activation but achieves broader tissue distribution. Clinical doses (180–350 mg/m²) correlate with SN-38 plasma concentrations of 10–40 ng/mL .
- 7,11-Diethyl-10-OH-CPT: No published efficacy data; primarily studied as a synthesis intermediate or impurity .
Clinical and Toxicological Profiles
| Parameter | SN-38 | Irinotecan | 7,11-Diethyl-10-OH-CPT |
|---|---|---|---|
| Bioavailability | Low (prodrug-dependent) | High (water-soluble) | Not applicable |
| Metabolism | CYP3A4/UGT1A1 | Carboxylesterase cleavage to SN-38 | Undefined |
| Toxicity | Severe diarrhea, myelosuppression | Cholinergic syndrome, neutropenia | Potential hepatotoxicity (speculative) |
Biological Activity
Overview
7,11-Diethyl-10-hydroxycamptothecin (also known as SN-38) is a synthetic derivative of camptothecin, a potent alkaloid derived from the Chinese tree Camptotheca acuminata. This compound has garnered significant attention due to its strong anticancer properties, primarily through its action as an inhibitor of DNA topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription, making it a key target for cancer therapeutics.
The primary mechanism of action of this compound involves the inhibition of DNA topoisomerase I. By binding to the enzyme, SN-38 prevents the relaxation of supercoiled DNA, which is essential for replication and transcription. This inhibition leads to DNA damage and subsequently induces apoptosis (programmed cell death) in cancer cells .
Key Biochemical Pathways Affected
- DNA Replication : Inhibition of topoisomerase I disrupts the normal replication process.
- Transcription : The compound also interferes with RNA synthesis by affecting the unwinding of DNA necessary for transcription.
- Apoptosis Induction : The resultant DNA damage triggers cellular pathways that lead to apoptosis.
Pharmacokinetics
This compound is recognized as the active metabolite of irinotecan, a prodrug used in cancer therapy. The pharmacokinetic profile indicates that SN-38 exhibits significantly higher potency compared to its parent compound, with an efficacy that is 100 to 1000 times greater than irinotecan under in vitro conditions .
Cellular Effects
Research has demonstrated that SN-38 exerts profound effects on various cell types:
- Inhibition of Cell Proliferation : Studies have shown that treatment with SN-38 leads to significant reductions in cell viability across multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to increased rates of cell death in tumor cells.
In Vivo Studies
- Lung Metastatic Model : In a study involving human colon carcinoma in nude mice, treatment with an antibody conjugate of SN-38 resulted in a two-fold increase in median survival compared to controls .
- Xenograft Models : Another study reported that 80% of mice treated with a specific conjugate of SN-38 showed no visible tumors after treatment, indicating significant therapeutic efficacy against lung adenocarcinoma .
In Vitro Studies
A series of experiments have documented the cytotoxic effects of SN-38 on various cancer cell lines:
- MCF-7 Cells : Treatment with SN-38 resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for other camptothecin derivatives .
| Cell Line | Treatment | IC50 (µM) | Effect |
|---|---|---|---|
| MCF-7 | SN-38 | 6.76 | High cytotoxicity compared to free CPT |
| HCT116 | SN-38 | 0.5 | Induces apoptosis |
This compound undergoes several chemical reactions that can alter its biological activity:
- Oxidation : Modifications at the hydroxyl group can affect stability.
- Reduction : Changes to the quinoline ring structure may influence its interaction with biomolecules.
These reactions can lead to various derivatives with potentially different biological activities, which are being explored for enhanced therapeutic effects .
Q & A
Q. What are the established synthetic routes for 7,11-diethyl-10-hydroxycamptothecin, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves modifications to the camptothecin core structure. A key method includes light-mediated oxidation of 7-ethylcamptothecin derivatives under controlled fluid stream conditions (thickness: 10–1000 µm), which enhances regioselectivity for the 10-hydroxyl group . Yield optimization requires precise control of solvent polarity, temperature, and catalyst selection. Impurities such as 7-ethyl-camptothecin and lyso-PC derivatives may arise during synthesis, necessitating purification via reversed-phase HPLC .
Q. How is structural characterization of this compound performed to confirm regiochemical and stereochemical fidelity?
Structural validation employs NMR (¹H, ¹³C, and 2D-COSY) to confirm ethyl substitution at C7 and C11, alongside LC-MS for molecular weight verification (exact mass: 420.46 g/mol) . X-ray crystallography is used to resolve stereochemical ambiguities, particularly for the α-hydroxy lactone moiety critical for topoisomerase I inhibition .
Q. What in vitro models are used to assess the stability of this compound under physiological conditions?
Stability assays in human serum (37°C, pH 7.4) monitor lactone ring hydrolysis via HPLC-UV, with quantification limits as low as femtomolar concentrations . Degradation kinetics are pH-dependent, with lactone ring opening occurring faster in alkaline conditions, reducing bioactivity .
Q. How does this compound compare to SN-38 (7-ethyl-10-hydroxycamptothecin) in terms of cytotoxic potency and mechanism?
In human colon adenocarcinoma cell lines (e.g., LS174T), this compound exhibits a 2–3 fold higher IC₅₀ than SN-38 due to enhanced membrane permeability from the additional ethyl group. Both compounds inhibit topoisomerase I by stabilizing DNA cleavage complexes, but diethyl substitution may alter DNA binding kinetics .
Advanced Research Questions
Q. What strategies are employed to mitigate the low aqueous solubility of this compound in preclinical formulations?
Bifunctional derivatives incorporating polyethylene glycol (PEG) spacers and maleimide linkers improve solubility while enabling antibody conjugation (e.g., anti-CEACAM5 monoclonal antibodies). Click chemistry (azide-alkyne cycloaddition) ensures site-specific modifications without compromising the lactone ring .
Q. How can contradictory data between in vitro cytotoxicity and in vivo efficacy be resolved for this compound?
Discrepancies often arise from differential metabolic activation in vivo. Pharmacokinetic studies using LC-MS/MS in murine models can quantify active lactone vs. inactive carboxylate forms in plasma . Additionally, tumor microenvironment factors (e.g., hypoxia) may reduce drug activation, necessitating co-administration with bioreductive agents .
Q. What analytical methodologies are recommended for quantifying this compound in complex biological matrices?
Reversed-phase HPLC with fluorescence detection (λₑₓ = 380 nm, λₑₘ = 540 nm) achieves sensitivity down to 0.1 ng/mL. For tissue distribution studies, tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., SN-38-d₃) ensures accuracy despite matrix effects .
Q. How do researchers design antibody-drug conjugates (ADCs) using this compound to enhance tumor targeting?
ADCs are synthesized by conjugating the drug to monoclonal antibodies (e.g., hMN-14) via maleimide-thiol chemistry. Critical parameters include drug-to-antibody ratio (DAR = 4–6), linker stability in serum (>90% intact after 72 hours), and retained antigen-binding capacity post-conjugation . In vivo efficacy is validated in xenograft models with CEACAM5-positive tumors.
Q. What in vivo models are optimal for evaluating the therapeutic index of this compound derivatives?
Orthotopic colorectal cancer models in immunodeficient mice (e.g., NOD/SCID) are preferred for mimicking human pathophysiology. Dose-ranging studies assess maximum tolerated dose (MTD) and compare tumor growth inhibition (TGI) to SN-38 benchmarks. Toxicity endpoints include intestinal crypt apoptosis and hematological profiling .
Q. How can computational modeling predict structure-activity relationships (SAR) for novel this compound analogs?
Molecular docking (e.g., AutoDock Vina) predicts interactions with topoisomerase I-DNA complexes, prioritizing analogs with stronger hydrogen bonding at Asn722 and Arg364. QSAR models using Hammett constants and logP values correlate substituent effects with cytotoxicity .
Methodological Notes
- Data Reproducibility : Include detailed protocols for synthesis, purification, and bioassays in supplementary materials, adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) .
- Contradiction Analysis : Use stratified statistical models (e.g., mixed-effects regression) to account for inter-study variability in cytotoxicity assays .
- Ethical Compliance : For ADC studies, ensure IACUC approval for xenograft models and document attrition rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
